methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
Methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound belonging to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties . The unique structure of this compound, featuring a chromeno-oxazin core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromeno Core: The initial step involves the formation of the chromeno core through a cyclization reaction.
Introduction of the Oxazin Ring: The oxazin ring is introduced via a condensation reaction with appropriate reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing benzoxazine derivatives with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazin ring to its reduced form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
Methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antitumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including:
Inhibition of Enzymes: It can inhibit certain enzymes involved in cell proliferation, leading to antitumor effects.
Modulation of Signaling Pathways: The compound can affect signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate can be compared with other benzoxazine derivatives, such as:
2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its antitumor activity.
6-methyl-4H-benzo[e][1,3]oxazin-3-yl]ethyl ester: Used in the production of polybenzoxazines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H23NO6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-[9-[(2-methoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C23H23NO6/c1-14-16-8-9-20-18(22(16)30-23(26)17(14)10-21(25)28-3)12-24(13-29-20)11-15-6-4-5-7-19(15)27-2/h4-9H,10-13H2,1-3H3 |
InChI Key |
KNALOZKLMHVHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4OC)CC(=O)OC |
Origin of Product |
United States |
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